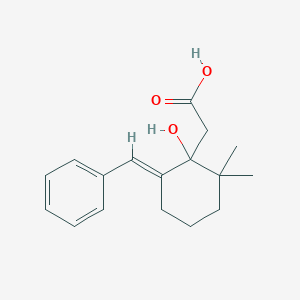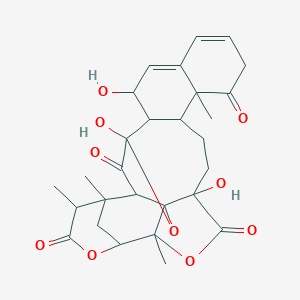
2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide, commonly known as DPA, is a synthetic compound that belongs to the class of N-acylpyridine derivatives. It has been identified as a potential drug candidate due to its diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its biological effects by modulating the activity of ion channels and receptors in the central nervous system. DPA has been shown to interact with the GABAA receptor, which is involved in the regulation of neuronal excitability. It has also been suggested that DPA may inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. DPA has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. In addition, DPA has been found to increase the activity of the GABAA receptor, which is involved in the regulation of neuronal excitability.
实验室实验的优点和局限性
One of the advantages of DPA is its diverse biological activities, which make it a potential drug candidate for the treatment of various diseases. In addition, DPA has been shown to have a good safety profile in animal studies. However, one of the limitations of DPA is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its efficacy and safety in humans.
未来方向
There are several future directions for the research on DPA. One direction is to investigate its potential therapeutic applications in various diseases, such as epilepsy, chronic pain, and inflammation. Another direction is to explore its mechanism of action and identify the molecular targets involved in its biological effects. In addition, the development of novel formulations or delivery systems may improve the solubility and bioavailability of DPA, making it a more viable drug candidate for clinical use.
Conclusion:
DPA is a synthetic compound that exhibits diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of DPA involves the reaction between 2,6-dichloroaniline and 3-pyridinemethanol, and the purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. DPA exerts its biological effects by modulating the activity of ion channels and receptors in the central nervous system. It has been found to have a range of biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the inhibition of cyclooxygenase enzymes. While there are some limitations to the use of DPA, such as its low solubility in water, it remains a promising drug candidate for the treatment of various diseases.
合成方法
The synthesis of DPA involves the reaction between 2,6-dichloroaniline and 3-pyridinemethanol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain the final product, DPA. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
DPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. DPA has also been investigated for its anticonvulsant activity, and it has been found to be effective in reducing seizures in animal models of epilepsy.
属性
产品名称 |
2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide |
|---|---|
分子式 |
C14H12Cl2N2O |
分子量 |
295.2 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c15-12-4-1-5-13(16)11(12)7-14(19)18-9-10-3-2-6-17-8-10/h1-6,8H,7,9H2,(H,18,19) |
InChI 键 |
RXLMRYSVQMOULW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CC=C2)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)





![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


